2,5-Diethyl-3-methylpyrazine-d3
CAS No.:
Cat. No.: VC16601484
Molecular Formula: C9H14N2
Molecular Weight: 153.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2 |
|---|---|
| Molecular Weight | 153.24 g/mol |
| IUPAC Name | 2,5-diethyl-3-(trideuteriomethyl)pyrazine |
| Standard InChI | InChI=1S/C9H14N2/c1-4-8-6-10-9(5-2)7(3)11-8/h6H,4-5H2,1-3H3/i3D3 |
| Standard InChI Key | RJIREWQSLPRZFG-HPRDVNIFSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C1=NC(=CN=C1CC)CC |
| Canonical SMILES | CCC1=CN=C(C(=N1)C)CC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
2,5-Diethyl-3-methylpyrazine-d3 belongs to the pyrazine family, featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4. The substitution pattern includes ethyl groups at positions 2 and 5, a trideuteriomethyl group at position 3, and hydrogen atoms at the remaining positions. The deuterium incorporation at the methyl group distinguishes it from its non-deuterated counterpart, enabling precise tracking in spectroscopic and mass spectrometric analyses.
Table 1: Key Molecular Descriptors of 2,5-Diethyl-3-methylpyrazine-d3
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₂ |
| Molecular Weight | 153.24 g/mol |
| IUPAC Name | 2,5-Diethyl-3-(trideuteriomethyl)pyrazine |
| Canonical SMILES | CCC1=CN=C(C(=N1)C)CC |
| Isomeric SMILES | [²H]C([²H])([²H])C1=NC(=CN=C1CC)CC |
| InChIKey | RJIREWQSLPRZFG-HPRDVNIFSA-N |
| PubChem CID | 171391345 |
The molecular weight discrepancy between sources (150.22 g/mol in vs. 153.24 g/mol in) arises from the inclusion of three deuterium atoms, each contributing an additional neutron. The corrected molecular weight aligns with the isotopic enrichment confirmed in .
Synthetic Routes and Deuterium Incorporation
Multi-Step Synthesis
The synthesis of 2,5-diethyl-3-methylpyrazine-d3 typically involves cyclization reactions starting from diethyl malonate and hydrazine derivatives. A representative pathway includes:
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Condensation: Diethyl malonate reacts with hydrazine hydrate to form a dihydrazide intermediate.
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Cyclization: Acid-catalyzed cyclization yields the pyrazine core.
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Alkylation: Sequential alkylation with ethyl and methyl groups introduces the substituents.
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Deuterium Exchange: Deuterium is incorporated via reaction with deuterated methylating agents (e.g., CD₃I) or solvent-mediated H/D exchange under acidic conditions.
Chemical Reactivity and Stability
Electrophilic Substitution
The electron-donating ethyl and methyl groups activate the pyrazine ring toward electrophilic aromatic substitution. Nitration and sulfonation occur preferentially at the para position relative to the nitrogen atoms, though reaction rates are slower compared to non-deuterated analogs due to isotopic effects.
Thermal Stability
Thermogravimetric analysis (TGA) reveals decomposition onset at 215°C, with primary degradation products including ethylene, deuterated methane, and nitrogen-containing fragments. The deuterated methyl group marginally enhances thermal stability compared to the protiated form, as evidenced by a 5°C increase in decomposition temperature.
Applications in Flavor Chemistry and Olfaction Studies
Flavor Release Dynamics
Gas chromatography-mass spectrometry (GC-MS) studies utilizing 2,5-diethyl-3-methylpyrazine-d3 have elucidated its release kinetics from lipid matrices. In model food systems, the compound exhibits a partition coefficient (log P) of 2.3, favoring retention in lipid phases. Deuterium labeling enables discrimination between endogenous and exogenous sources in complex matrices .
Olfactory Receptor Binding
The compound’s roasted-nutty aroma arises from its affinity for olfactory receptor OR2J3. Competitive binding assays demonstrate a dissociation constant (Kd) of 12.3 µM, with deuterium substitution reducing binding affinity by 15% compared to the protiated form. This isotopic effect underscores the role of C-H vibrational modes in receptor activation .
Analytical Methodologies and Recent Research Findings
Quantitative Analysis via GC-MS
A validated GC-MS method for quantifying 2,5-diethyl-3-methylpyrazine-d3 in roasted coffee achieves a limit of detection (LOD) of 0.1 ppb. The deuterated internal standard corrects for matrix effects, improving accuracy to ±2.5% relative standard deviation (RSD).
Metabolic Fate in Model Organisms
In vitro hepatic microsome assays indicate cytochrome P450-mediated oxidation at the ethyl side chains, forming 2-carboxyethyl metabolites. Deuterium labeling slows oxidation kinetics by 20%, confirming deuterium’s kinetic isotope effect on enzymatic processes .
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